Fexaramine

Description

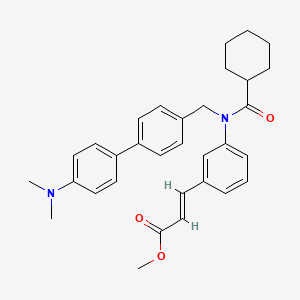

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQTUNDJHLEFEQ-KGENOOAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870369 | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574013-66-4 | |

| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexaramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fexaramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEXARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intestinal Mechanism of Fexaramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine is a non-steroidal, gut-restricted agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in bile acid homeostasis, lipid metabolism, and inflammation. Its limited systemic absorption makes it an attractive therapeutic candidate for metabolic and inflammatory diseases of the gut-liver axis, minimizing off-target effects. This technical guide provides an in-depth exploration of this compound's mechanism of action within intestinal cells, detailing the signaling cascades, downstream physiological effects, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: FXR Activation in Intestinal Epithelial Cells

This compound's primary molecular target in the intestine is the Farnesoid X Receptor (FXR), a ligand-activated transcription factor. This compound exhibits a high affinity for FXR, with a reported half-maximal effective concentration (EC50) of 25 nM.[1][2] Upon binding, this compound induces a conformational change in FXR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[3][4][5] This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. The canonical FXRE consists of an inverted repeat of the nuclear receptor half-site PuGGTCA separated by one nucleotide (IR-1).

This binding event initiates the transcription of a suite of genes involved in metabolic regulation and intestinal homeostasis. The most well-characterized of these is Fibroblast Growth Factor 15 (FGF15) in rodents, the ortholog of human FGF19.

Key Signaling Pathways and Physiological Consequences

The activation of intestinal FXR by this compound triggers a multi-faceted signaling cascade that extends beyond the initial enterocyte activation, influencing the gut microbiome, incretin (B1656795) hormone secretion, and intestinal barrier integrity.

The FXR-FGF15/19 Axis

The induction of FGF15/19 is a cornerstone of this compound's intestinal action. Following its synthesis and secretion from enterocytes, FGF15/19 enters the portal circulation and acts as an endocrine hormone, primarily targeting the liver. In hepatocytes, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a critical mechanism for maintaining bile acid homeostasis.

Modulation of the Gut Microbiota and TGR5 Signaling

This compound treatment has been shown to reshape the composition of the gut microbiota. Specifically, it promotes the growth of certain bacterial genera, including Acetatifactor and Bacteroides. These bacteria possess bile salt hydrolase and 7α-dehydroxylase activity, which enables them to deconjugate primary bile acids and convert them into secondary bile acids, most notably lithocholic acid (LCA).

This alteration in the bile acid pool has a significant secondary signaling consequence. LCA is a potent agonist for the Takeda G protein-coupled receptor 5 (TGR5), which is highly expressed on the surface of enteroendocrine L-cells in the intestine.

The activation of TGR5 by LCA initiates a Gαs-protein-coupled signaling cascade:

-

Gαs Activation: Ligand-bound TGR5 activates its associated Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).

-

PKA Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

GLP-1 Secretion: PKA activation culminates in the exocytosis of vesicles containing glucagon-like peptide-1 (GLP-1).

GLP-1 is a critical incretin hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, slows gastric emptying, and promotes satiety, thereby contributing to improved glucose homeostasis.

Enhancement of Intestinal Barrier Function and Anti-inflammatory Effects

This compound has been demonstrated to bolster the intestinal barrier and exert anti-inflammatory effects. Activation of FXR in intestinal epithelial cells leads to increased expression of genes encoding tight junction proteins, including Claudins, Occludin, and Zonula occludens-1 (ZO-1). These proteins are essential for maintaining the integrity of the epithelial barrier, preventing the translocation of harmful luminal contents into the circulation.

Furthermore, an improved version of this compound, FexD, has been shown to prevent and reverse intestinal inflammation in mouse models of inflammatory bowel disease (IBD). This anti-inflammatory effect is mediated, at least in part, by the modulation of innate lymphoid cells and a reduction in pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound and related FXR activation in intestinal cells.

| Parameter | Value | Assay | Reference |

| This compound EC50 for FXR | 25 nM | Cell-based reporter assay | |

| This compound Binding Specificity | No activity at RXRα, PPARα/γ/δ, PXR, LXRα, TRβ, RARβ | Receptor activity assays |

Table 1: this compound Binding Affinity and Specificity

| Gene | Treatment Group | Fold Change (vs. Control) | Tissue | Reference |

| Fgf15 | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |

| Tgr5 | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |

| Fxr | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |

| Occludin (Ocldn) | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |

| Claudin (Cldn) | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |

| Zonula occludens-1 (Zo1) | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum |

Table 2: Gene Expression Changes in Mouse Ileum with this compound Treatment

| Parameter | Effect of this compound Treatment | Reference |

| Acetatifactor abundance | Quantitatively increased | |

| Bacteroides abundance | Quantitatively increased | |

| Taurolithocholic acid (TLCA) in gallbladder | ~1,000-fold increase | |

| GLP-1 Secretion | Stimulated in wild-type mice |

Table 3: Effects of this compound on Gut Microbiota, Bile Acids, and GLP-1 Secretion

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound in intestinal cells.

In Vivo Mouse Studies

-

Animal Models: Studies have utilized male C57BL/6J mice, a common inbred strain for metabolic research. Age of mice at the start of experiments is typically around 3 months.

-

Diet-Induced Obesity Model: To study the effects of this compound in a metabolic disease context, mice are often fed a high-fat diet (e.g., 50-60% of energy from lipids) for a period of 12-14 weeks to induce obesity and insulin resistance.

-

This compound Administration: this compound is administered via oral gavage. Due to its poor solubility, it is typically dissolved in a vehicle such as 0.2% DMSO in PBS. Doses can range from 5 mg/kg to 100 mg/kg, administered daily for several weeks (e.g., 3-5 weeks).

-

Oral Gavage Technique: The procedure involves restraining the mouse and using a gavage needle (e.g., 22-24 gauge for adult mice) to deliver the solution directly into the stomach. The length of the needle is pre-measured to ensure it reaches the stomach without causing injury. The solution is administered slowly to prevent reflux.

-

Gene Expression Analysis (qPCR)

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from intestinal tissue (typically the ileum) using standard methods like TRIzol reagent. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qPCR): The expression levels of target genes are quantified by qPCR using a thermal cycler. The reaction typically includes cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The relative expression of each gene is calculated using the delta-delta Ct method, normalized to a housekeeping gene (e.g., β-actin).

Gut Microbiota Analysis (16S rRNA Sequencing)

-

Fecal Sample Collection and DNA Extraction: Fecal samples are collected from mice, and microbial DNA is extracted using commercially available kits.

-

16S rRNA Gene Amplification and Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The sequencing reads are processed to identify and quantify the different bacterial taxa present in the samples. This allows for the determination of changes in the relative abundance of specific bacterial genera in response to this compound treatment.

GLP-1 Secretion Assay

-

In Vivo Assay: Mice are fasted for a short period (e.g., 6 hours) before the experiment. Following this compound administration, blood samples are collected at various time points. Plasma is then isolated, and GLP-1 levels are measured using a commercial ELISA kit.

-

Ex Vivo/In Vitro Assay: Intestinal biopsies or cultured enteroendocrine cell lines (e.g., GLUTag cells) are treated with this compound or other compounds. The supernatant is then collected, and the concentration of secreted GLP-1 is quantified by ELISA.

Visualizations of Signaling Pathways and Workflows

This compound Signaling in Intestinal Cells

Caption: this compound's dual signaling pathways in the intestine.

Experimental Workflow for In Vivo this compound Study

Caption: Workflow for a typical in vivo this compound study in mice.

Conclusion

This compound's mechanism of action in intestinal cells is a sophisticated interplay of direct receptor activation and indirect signaling through modulation of the gut microbiome. By activating FXR, this compound initiates the FGF15/19 endocrine axis. Concurrently, it reshapes the gut microbiota to produce secondary bile acids that activate TGR5, leading to the secretion of the metabolically beneficial hormone GLP-1. These interconnected pathways contribute to improved glucose homeostasis, enhanced intestinal barrier function, and reduced inflammation, highlighting the therapeutic potential of gut-restricted FXR agonism for a range of metabolic and inflammatory disorders. This guide provides a foundational understanding of these mechanisms for researchers and drug development professionals seeking to explore this promising therapeutic avenue.

References

- 1. mdpi.com [mdpi.com]

- 2. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Fexaramine: A Gut-Restricted Farnesoid X Receptor Agonist for Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. A key characteristic of this compound is its gut-restricted action; when administered orally, it is poorly absorbed into systemic circulation, thereby minimizing potential off-target effects.[1] This tissue-specific activity has positioned this compound as a promising therapeutic candidate for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] By activating intestinal FXR, this compound initiates a cascade of signaling events, including the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) and the modulation of the Takeda G protein-coupled receptor 5 (TGR5) and glucagon-like peptide-1 (GLP-1) pathways.[1] These actions collectively contribute to improved glucose homeostasis, increased energy expenditure through the browning of white adipose tissue, and reduced inflammation.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to this compound and Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a bile acid-activated nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. FXR acts as a heterodimer with the Retinoid X Receptor (RXR) to modulate the transcription of target genes. Natural bile acids are the endogenous ligands for FXR; however, their therapeutic use is limited by their physicochemical properties and broad systemic effects. This compound was developed as a synthetic, non-steroidal FXR agonist with high potency and selectivity. A pivotal feature of this compound is its limited systemic exposure following oral administration, which confines its FXR agonist activity primarily to the intestine. This gut-restricted action mimics the physiological postprandial activation of FXR in the intestine and avoids the potential adverse effects associated with systemic FXR activation.

Quantitative Data Presentation

The following tables summarize the quantitative data on this compound's efficacy and in vivo effects from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell System/Assay | Reference |

| EC50 for FXR Activation | 25 nM | Cell-based transactivation assay | |

| Coactivator Recruitment (SRC-1) | Comparable to GW4064 | In vitro assays |

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Control Group | Key Findings | Reference |

| Body Weight Gain | Prevented weight gain | Significant weight gain | This compound treatment over several weeks prevented diet-induced obesity. | |

| Fat Mass | Reduced | Increased | The reduction in body weight was primarily due to a loss of fat mass. | |

| Core Body Temperature | Increased by ~1.5°C | No significant change | Indicative of increased thermogenesis. | |

| White Adipose Tissue (WAT) | Evidence of browning | Normal WAT phenotype | This compound promotes the conversion of white fat to more metabolically active brown-like fat. | |

| Glucose Tolerance | Improved | Impaired | This compound enhanced the ability to clear a glucose challenge. | |

| Hepatic Glucose Production | Reduced | Elevated | Contributes to improved overall glucose homeostasis. | |

| Plasma FGF15 Levels | Robustly induced | Basal levels | Oral this compound administration significantly increases plasma FGF15. | |

| Hepatic Cyp7a1 Expression | Suppressed | Normal expression | A downstream effect of increased FGF15 signaling to the liver. |

Table 3: Gene Expression Changes in Response to this compound in Mice

| Gene | Tissue | Change in Expression | Method of Administration | Reference |

| Nr0b2 (SHP) | Ileum | Increased | Oral | |

| Nr0b2 (SHP) | Liver | No significant change | Oral | |

| Fgf15 | Ileum | Increased | Oral | |

| Fabp6 (I-BABP) | Liver | No significant change | Oral | |

| Slc51a (OSTα) | Liver | No significant change | Oral | |

| Cyp7a1 | Liver | Suppressed | Oral |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are mediated through a network of interconnected signaling pathways originating from the activation of intestinal FXR.

Intestinal FXR Activation and FGF15 Secretion

Oral administration of this compound leads to the activation of FXR in the enterocytes of the ileum. This activation induces the transcription and secretion of Fibroblast Growth Factor 15 (FGF15). FGF15 then enters the portal circulation and travels to the liver.

This compound activates intestinal FXR, leading to FGF15 secretion.

Hepatic Signaling and Metabolic Regulation

In the liver, FGF15 binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho. This binding initiates a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis. This feedback mechanism is a key aspect of FXR's role in maintaining bile acid homeostasis. The metabolic benefits of this compound, such as improved glucose metabolism and reduced hepatic steatosis, are largely attributed to the systemic effects of FGF15.

FGF15 signaling in the liver regulates bile acid synthesis and metabolism.

Crosstalk with TGR5 and GLP-1 Secretion

This compound-mediated FXR activation also influences the Takeda G protein-coupled receptor 5 (TGR5) signaling pathway, which is crucial for the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, inhibits glucagon (B607659) release, and slows gastric emptying. The activation of intestinal FXR can lead to changes in the gut microbiota and bile acid composition, which in turn can activate TGR5 on enteroendocrine L-cells, stimulating GLP-1 release.

This compound indirectly stimulates GLP-1 secretion via TGR5.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

FXR Transactivation Assay

This cell-based reporter gene assay is used to quantify the agonist activity of compounds on FXR.

Objective: To determine the EC50 of this compound for FXR activation.

Materials:

-

HEK293T cells (or other suitable host cells)

-

Expression plasmids for human FXR and RXRα

-

Luciferase reporter plasmid containing FXR response elements (e.g., IR-1)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

This compound and a positive control (e.g., GW4064 or chenodeoxycholic acid)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR, RXRα, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the instructions of the luciferase assay kit.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.

Workflow for the FXR Transactivation Assay.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the therapeutic effects of this compound in a mouse model of obesity.

Objective: To assess the impact of oral this compound on body weight, fat mass, glucose tolerance, and gene expression in DIO mice.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat) and control chow diet

-

This compound

-

Vehicle for oral gavage (e.g., corn oil or 1% carboxymethylcellulose)

-

Gavage needles

-

Glucometer and glucose test strips

-

Equipment for body composition analysis (e.g., EchoMRI)

-

Reagents and equipment for tissue harvesting and gene expression analysis (RT-qPCR)

Procedure:

-

Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

Treatment: Randomly assign the DIO mice to two groups: one receiving daily oral gavage of this compound (e.g., 10-100 mg/kg body weight) and a control group receiving the vehicle.

-

Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly).

-

Body Composition Analysis: Measure fat mass and lean mass at baseline and at the end of the treatment period using a non-invasive method like EchoMRI.

-

Glucose Tolerance Test (GTT): Towards the end of the study, perform a GTT. Fast the mice for 6 hours, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Tissue Harvesting: At the end of the study, euthanize the mice and harvest tissues such as the liver, intestine (ileum), and various adipose depots. Snap-freeze tissues in liquid nitrogen for subsequent analysis.

-

Gene Expression Analysis: Isolate RNA from the liver and ileum and perform RT-qPCR to analyze the expression of FXR target genes such as Fgf15, Shp, and Cyp7a1.

Workflow for an in vivo study of this compound in DIO mice.

Conclusion

This compound represents a novel therapeutic approach for metabolic diseases by selectively targeting intestinal FXR. Its gut-restricted mechanism of action offers the potential for a favorable safety profile compared to systemic FXR agonists. The preclinical data robustly demonstrate its efficacy in improving key metabolic parameters, including body weight, glucose control, and lipid metabolism. The elucidation of its intricate signaling pathways, involving FGF15, TGR5, and GLP-1, provides a solid foundation for its clinical development. The experimental protocols detailed in this guide serve as a resource for researchers aiming to further investigate the therapeutic potential of this compound and other gut-restricted FXR agonists. Further studies, including human clinical trials, are warranted to translate these promising preclinical findings into effective therapies for metabolic disorders.

References

- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

The Discovery and Synthesis of Fexaramine: A Gut-Restricted FXR Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] Discovered through high-throughput screening, this compound exhibits a unique tissue-specific activity, primarily acting in the intestine with minimal systemic exposure.[1] This gut-restricted action has positioned this compound and its derivatives as promising therapeutic agents for metabolic diseases, offering the potential for targeted efficacy while minimizing the side effects associated with systemic FXR activation. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery of this compound

The discovery of this compound was a result of a systematic effort to identify novel, non-steroidal FXR agonists. Researchers at the Salk Institute for Biological Studies, led by Ronald Evans, are credited with its initial identification and characterization.

High-Throughput Screening

This compound was identified through a high-throughput screening of a diverse chemical library of benzopyran-containing small molecules. The screening was conducted using a cell-based reporter assay designed to measure the activation of the Farnesoid X Receptor (FXR). This initial screen yielded several lead compounds with low micromolar activity.

Lead Optimization

Following the initial screening, a process of systematic optimization was undertaken to improve the potency and selectivity of the lead compounds. This involved the use of parallel solution-phase and solid-phase synthesis to create a focused library of derivatives. This optimization process ultimately led to the identification of this compound, which demonstrated a 100-fold increase in affinity for FXR compared to endogenous ligands.

Key Characteristics

Subsequent studies revealed that this compound is a highly potent and selective FXR agonist. A key finding was its intestine-restricted activity, meaning that when administered orally, it primarily acts on FXR in the gut with limited distribution to other organs like the liver. This unique property is attributed to its physicochemical characteristics that limit its absorption into the bloodstream.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While specific, detailed protocols from the initial discovery are proprietary, the general synthetic approach can be inferred from its chemical structure and related publications. A plausible synthetic route is outlined below.

Note: The following is a generalized, representative synthetic scheme.

-

Step 1: Synthesis of the Benzopyran Core: The synthesis would likely begin with the construction of the central benzopyran scaffold. This could be achieved through various established organic chemistry reactions, such as a Pechmann condensation or a related cyclization reaction, using appropriately substituted phenols and β-ketoesters.

-

Step 2: Functionalization of the Benzopyran Ring: Once the core is formed, subsequent steps would involve the introduction of the necessary functional groups at specific positions. This would include the installation of the side chain that ultimately connects to the cyclohexanecarbonyl and dimethylaminophenyl moieties.

-

Step 3: Coupling Reactions: The synthesis would then proceed with coupling reactions to attach the remaining components of the molecule. For instance, an amide bond formation would link the cyclohexanecarbonyl group, and a reductive amination or a similar C-N bond-forming reaction would be used to introduce the dimethylaminophenylphenylmethyl group.

-

Step 4: Final Modification and Purification: The final steps would involve any necessary deprotection or modification of functional groups, followed by purification of the final compound, likely using chromatographic techniques such as column chromatography and recrystallization to ensure high purity.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation by a ligand like this compound, this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Intestinal FXR Activation

In the intestine, this compound-mediated FXR activation leads to the induction of several target genes, most notably Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). FGF19 is a hormone that is released from the intestine and travels to the liver.

Downstream Effects

The signaling cascade initiated by intestinal FXR activation is depicted in the following diagram:

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type | Reference |

| EC50 | 25 nM | Cell-based FXR reporter assay | |

| EC50 | 255 nM | FRET-based coactivator (SRC-1) recruitment assay | |

| Selectivity | No activity at hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR | Receptor panel screening |

Table 2: Comparison of this compound with other FXR Agonists

| Compound | EC50 (FXR Activation) | Notes | Reference |

| This compound | 25 nM | Non-steroidal, gut-restricted | |

| Fexarine | 36 µM | This compound derivative | |

| Fexarene | 36 µM | This compound derivative | |

| GW4064 | ~90 nM | Synthetic non-steroidal agonist | |

| Chenodeoxycholic acid (CDCA) | Low µM range | Endogenous bile acid ligand |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

Cell-Based FXR Reporter Assay

-

Objective: To determine the potency of this compound in activating FXR in a cellular context.

-

Cell Line: HEK293T or a similar cell line that does not endogenously express FXR.

-

Protocol:

-

Cells are transiently co-transfected with expression vectors for human FXR and RXR, along with a reporter plasmid containing multiple copies of an FXRE driving the expression of a reporter gene (e.g., luciferase).

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

-

After a defined incubation period (e.g., 24 hours), cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

-

The data is normalized to a control (e.g., DMSO) and plotted against the compound concentration to determine the EC50 value.

-

Fluorescence Resonance Energy Transfer (FRET)-Based Coactivator Recruitment Assay

-

Objective: To assess the ability of this compound to promote the interaction between FXR and a coactivator peptide.

-

Principle: This assay measures the proximity-dependent transfer of energy from a donor fluorophore-labeled FXR ligand-binding domain (LBD) to an acceptor fluorophore-labeled coactivator peptide (e.g., from SRC-1).

-

Protocol:

-

A purified, recombinant FXR-LBD fused to a donor fluorophore (e.g., Europium) is mixed with a synthetic peptide from the coactivator SRC-1 labeled with an acceptor fluorophore (e.g., Allophycocyanin).

-

This compound at various concentrations is added to the mixture.

-

Binding of this compound to the FXR-LBD induces a conformational change that promotes the binding of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity.

-

The mixture is excited at the donor's excitation wavelength, and the emission from the acceptor is measured. The FRET signal is proportional to the extent of coactivator recruitment.

-

EC50 values are calculated from the dose-response curve.

-

In Vivo Murine Models of Metabolic Disease

-

Objective: To evaluate the therapeutic efficacy of this compound in a living organism.

-

Animal Model: Diet-induced obese (DIO) mice are commonly used. These mice are fed a high-fat diet for several weeks to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions.

-

Protocol:

-

DIO mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

-

This compound is administered orally, typically once daily, for a specified duration (e.g., 4-8 weeks).

-

Body weight, food intake, and other metabolic parameters are monitored regularly.

-

At the end of the study, blood samples are collected for the analysis of glucose, insulin, lipids, and markers of liver function.

-

Tissues such as the liver, adipose tissue, and intestine are harvested for gene expression analysis (e.g., qPCR for Fgf15, Shp) and histological examination.

-

Experimental and Logical Workflows

The discovery and preclinical development of this compound followed a logical progression from initial identification to in vivo validation.

Conclusion

This compound represents a significant advancement in the field of FXR agonists. Its discovery through a systematic screening and optimization process has yielded a potent and selective molecule with a unique gut-restricted mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs in treating a range of metabolic and inflammatory diseases. The continued investigation into the nuanced signaling pathways activated by tissue-specific FXR modulation holds promise for the development of safer and more effective therapies. An updated version of this compound, known as FexD, has also been developed and is under investigation.

References

Fexaramine's Role in Bile Acid Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fexaramine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR) with a primary, gut-restricted mechanism of action.[1] This tissue specificity minimizes systemic exposure and potential side effects, making it a promising therapeutic candidate for metabolic diseases.[2] this compound's engagement of intestinal FXR initiates a complex signaling network that is central to maintaining bile acid homeostasis. This is primarily achieved through the induction of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which subsequently represses hepatic bile acid synthesis.[3][4] Furthermore, this compound modulates the gut microbiome, leading to the production of secondary bile acids that activate the Takeda G-protein-coupled receptor 5 (TGR5), thereby stimulating glucagon-like peptide-1 (GLP-1) secretion and offering additional metabolic benefits.[5] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Intestinal FXR Agonism

This compound is a synthetic compound designed for high affinity and selectivity for FXR, a nuclear receptor that functions as the body's primary bile acid sensor. Unlike endogenous bile acids, this compound is poorly absorbed into systemic circulation when administered orally, confining its activity predominantly to the intestines.

The FXR-FGF15 Enterohepatic Signaling Axis

The principal mechanism by which this compound regulates bile acid homeostasis is through the activation of the FXR-FGF15 signaling axis. In the enterocytes of the ileum, this compound binds to and activates FXR. This activation leads to the transcriptional induction of several target genes, most notably FGF15. FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho. This binding event initiates a signaling cascade that ultimately suppresses the expression of CYP7A1, the gene encoding the rate-limiting enzyme in the classical pathway of bile acid synthesis. This compound administration has been shown to increase plasma FGF15 concentrations and consequently suppress hepatic Cyp7a1 protein expression.

Modulation of Gut Microbiota and TGR5 Signaling

Recent studies have uncovered a novel mechanism involving the interplay between this compound, the gut microbiota, and a secondary bile acid receptor, TGR5. This compound treatment has been shown to alter the composition of the gut microbiome, favoring the growth of bacteria such as Acetatifactor and Bacteroides. These bacteria are involved in the conversion of primary bile acids to secondary bile acids, including lithocholic acid (LCA) and taurolithocholic acid (TLCA). LCA and TLCA are potent agonists of TGR5, a G-protein coupled receptor expressed on enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of GLP-1, an incretin (B1656795) hormone with beneficial effects on glucose homeostasis and insulin (B600854) sensitivity.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding this compound's activity and its effects on bile acid homeostasis and related signaling pathways.

Table 1: this compound's In Vitro Activity

| Parameter | Value | Reference |

| FXR Agonist Activity (EC₅₀) | 25 nM | |

| Affinity for FXR vs. Natural Compounds | ~100-fold greater | |

| Selectivity | No activity at various other nuclear receptors |

Table 2: this compound's In Vivo Effects on Key Molecules

| Molecule | Effect | Animal Model | Reference | | :--- | :--- | :--- | | Serum GLP-1 | ~2-fold increase | db/db mice | | | Plasma FGF15 | Significant increase | Ethanol-fed mice | | | Hepatic Cyp7a1 Protein | Suppressed | Ethanol-fed mice | | | Intestinal SHP mRNA | Significantly induced | Mice | | | Intestinal FGF15 mRNA | Significantly induced | High-fat diet-fed mice | | | Hepatic CYP7A1 mRNA | Suppressed | Mice | | | Hepatic BSEP mRNA | Induced | Mice | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.

Animal Models and this compound Administration

-

Animal Models: C57BL/6J wild-type mice are commonly used. For studies on metabolic diseases, diet-induced obesity models (e.g., high-fat diet) or genetic models like leptin receptor-deficient db/db mice are employed.

-

This compound Administration: this compound is typically administered via oral gavage. A common dosage used in mice is 50-100 mg/kg body weight, once daily for the duration of the study (e.g., 5 days to 8 weeks). The vehicle is often 1% methylcellulose (B11928114) or 0.2% DMSO.

Bile Acid Analysis

-

Sample Collection: Bile acids can be quantified in serum, liver, ileum, colon, and gallbladder.

-

Extraction: A common method involves protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, often containing an internal standard (e.g., isotope-labeled bile acids). The mixture is vortexed and centrifuged, and the supernatant is collected.

-

Quantification: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for accurate quantification of individual bile acid species. This technique allows for the separation and detection of different bile acid isomers and their conjugates.

Gene Expression Analysis (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from tissues (e.g., liver, ileum) using a reagent like QIAzol or a column-based kit.

-

cDNA Synthesis: The extracted RNA is treated with DNase I and then reverse-transcribed into cDNA using a reverse transcription kit.

-

Quantitative PCR: Real-time quantitative PCR (qRT-PCR) is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., CYP7A1, CYP8B1, SHP, BSEP, FGF15) and a housekeeping gene (e.g., GAPDH) for normalization. The comparative ΔΔCT method is used to calculate the relative gene expression levels.

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration is determined using a standard assay such as the BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% nonfat dry milk) and then incubated with a primary antibody specific to the protein of interest (e.g., CYP7A1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system. Band intensities are quantified using densitometry and normalized to a loading control like β-actin.

Conclusion

This compound represents a sophisticated approach to modulating bile acid homeostasis through targeted, intestine-restricted FXR agonism. Its dual mechanism of action, involving both the direct regulation of hepatic bile acid synthesis via the FXR-FGF15 axis and the indirect modulation of metabolic pathways through the gut microbiota and TGR5 signaling, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and the broader implications of intestinal FXR activation in metabolic health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]

- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Gut-Restricted Farnesoid X Receptor (FXR) Activation by Fexaramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear hormone receptor superfamily, functions as a primary sensor for bile acids.[1][2] Its activation plays a critical role in regulating bile acid synthesis, cholesterol homeostasis, lipid metabolism, and glucose sensitivity.[1][3] FXR is predominantly expressed in the liver and intestine, key sites for metabolic control.[2] Systemic activation of FXR has shown therapeutic promise; however, it has also been associated with adverse effects in clinical trials, including pruritus and imbalances in cholesterol levels. This has spurred the development of tissue-specific agonists, particularly those restricted to the intestine, to harness the benefits of FXR activation while minimizing systemic side effects.

Fexaramine is a potent, synthetic, non-steroidal FXR agonist with an EC50 of 25 nM. A key characteristic of this compound is its gut-restricted nature; when administered orally, it activates FXR signaling almost exclusively in the intestine with minimal systemic exposure. This targeted action mimics the natural post-prandial activation of intestinal FXR by bile acids, initiating a cascade of metabolic benefits without directly affecting the liver or other tissues. This guide provides an in-depth analysis of the mechanisms, experimental data, and protocols associated with the gut-restricted activation of FXR by this compound.

Core Signaling Pathways and Mechanism of Action

Oral administration of this compound initiates a multi-faceted signaling cascade originating in the enterocytes of the intestine. This process not only influences local gene expression but also orchestrates a complex inter-organ crosstalk involving the liver, adipose tissue, and the gut microbiome.

-

Direct FXR Activation in the Intestine : this compound directly binds to and activates FXR in the ileum. This leads to the induction of FXR target genes, most notably Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) and Small Heterodimer Partner (SHP).

-

Gut-Liver Axis Communication : Induced FGF15 is secreted from enterocytes into the portal circulation and travels to the liver. In hepatocytes, FGF15 binds to its receptor complex (FGFR4/β-Klotho), which suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is a central mechanism for maintaining bile acid homeostasis.

-

Modulation of Gut Microbiota and TGR5 Signaling : this compound treatment reshapes the gut microbiota, promoting the growth of bacteria with high bile salt hydrolase (BSH) activity, such as Acetatifactor and Bacteroides. These bacteria deconjugate primary bile acids into secondary bile acids, increasing the intestinal pool of lithocholic acid (LCA) and its taurine-conjugated form, taurolithocholic acid (TLCA). TLCA is a potent agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which is co-expressed with FXR in enteroendocrine L-cells.

-

GLP-1 Secretion and Metabolic Improvements : Activation of TGR5 by secondary bile acids stimulates the secretion of Glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, improves glucose tolerance, and promotes satiety. The synergistic activation of both FXR and TGR5 signaling pathways contributes significantly to the metabolic benefits observed with this compound treatment.

-

Adipose Tissue Browning : A key outcome of intestinal FXR activation is the browning of white adipose tissue (WAT). This process, characterized by increased expression of thermogenic genes, enhances energy expenditure, contributing to reduced body weight and fat mass. The core body temperature of mice treated with this compound was found to be elevated by 1.5°C.

Signaling and Workflow Diagrams

Caption: Intestinal signaling cascade initiated by this compound.

Caption: Inter-organ communication network modulated by this compound.

Quantitative Data Summary

The effects of this compound have been quantified in multiple preclinical studies, primarily using diet-induced obese mouse models.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Mice

| Parameter | Vehicle Control | This compound (100 mg/kg) | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Body Weight Change | Gain | No Gain / Loss | 5 weeks | This compound prevented HFD-induced weight gain. | |

| Fat Mass | High | Significantly Reduced | 5 weeks | Led to a reduction in total fat mass. | |

| Fasting Insulin | Elevated | Reduced | 3 weeks | Improved insulin sensitivity. | |

| Serum Lactate | Elevated | Significantly Decreased | 5 weeks | Indicates a shift in metabolic state. | |

| Oxygen Consumption | Baseline | Increased | 5 weeks | Consistent with increased energy expenditure. | |

| Core Body Temperature | Normal | Increased by ~1.5°C | - | Demonstrates induced thermogenesis. |

| Glucose Tolerance | Impaired | Significantly Improved | 6-9 days | Enhanced glucose disposal. | |

Table 2: this compound's Impact on Gene Expression

| Gene | Tissue | Effect of this compound | Function | Reference |

|---|---|---|---|---|

| Fgf15 | Ileum | Strong Induction | Gut-liver signaling, suppresses Cyp7a1. | |

| Shp | Ileum | Induction | FXR target, metabolic regulation. | |

| Cyp7a1 | Liver | Suppression | Rate-limiting enzyme in bile acid synthesis. | |

| Bsep | Ileum | Induction | Bile salt export pump. |

| Beta-3 Adrenergic Receptor | WAT | Increased Expression | Induces brown fat-like cells. | |

Detailed Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the effects of this compound.

Animal Models and this compound Administration

-

Animals: Studies typically use male C57BL/6J mice or diabetic models like Leprdb/db mice, aged 12-16 weeks.

-

Diet-Induced Obesity: To induce obesity and metabolic syndrome, mice are fed a high-fat diet (HFD, e.g., 45-60% kcal from fat) for a period of 14 weeks prior to treatment.

-

This compound Formulation: this compound is highly insoluble. It is first dissolved in a small volume of DMSO and then diluted with a vehicle like PBS to a final concentration of 0.2% DMSO.

-

Administration: this compound is administered once daily via oral gavage at doses ranging from 30-100 mg/kg body weight. Control animals receive the vehicle solution. Treatment duration varies from 6 days for acute studies to 5 weeks for chronic obesity studies.

Metabolic Phenotyping

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral bolus of glucose (e.g., 2 g/kg). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

-

Insulin Tolerance Test (ITT): Following a shorter fasting period (e.g., 4-6 hours), mice are given an intraperitoneal (IP) injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at the same time intervals as the OGTT.

-

Metabolic Cages: To measure energy expenditure, mice are housed in indirect calorimetry cages (e.g., CLAMS). Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and ambulatory activity are monitored over 24-48 hours.

Gene Expression and Protein Analysis

-

Tissue Collection: At the end of the treatment period, tissues such as the liver, ileum, and various adipose depots (epididymal WAT, inguinal WAT, BAT) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from tissues using Trizol reagent. cDNA is synthesized, and qPCR is performed using gene-specific primers to quantify the relative expression levels of target genes (e.g., Fgf15, Cyp7a1, Shp), often normalized to a housekeeping gene.

-

Western Blot Analysis: Protein lysates from tissues are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies against target proteins (e.g., NFATc1, c-Fos, phosphorylated AKT) and corresponding secondary antibodies to visualize and quantify protein levels.

Gut Microbiota Analysis

-

Sample Collection: Cecal contents are collected from mice at the end of the study.

-

DNA Extraction: Bacterial genomic DNA is extracted from the cecal samples using specialized kits.

-

16S rRNA Gene Sequencing: The V4 or other variable region of the 16S rRNA gene is amplified by PCR from the extracted DNA. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The resulting sequences are processed to identify bacterial taxa and determine their relative abundance, allowing for the characterization of this compound-induced changes in the gut microbial community structure.

Conclusion

This compound represents a promising therapeutic strategy by leveraging the unique biology of gut-restricted FXR activation. Its mechanism of action, centered on the induction of FGF15 and modulation of the gut microbiota to activate TGR5/GLP-1 signaling, produces a powerful combination of metabolic benefits. By confining its activity to the intestine, this compound avoids the systemic side effects associated with other FXR agonists, making it an excellent candidate for treating obesity, type 2 diabetes, and other metabolic disorders. The detailed data and protocols outlined in this guide provide a comprehensive resource for researchers aiming to further explore and develop this targeted therapeutic approach. While no human clinical trials are currently planned, the preclinical evidence strongly supports its potential.

References

- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Fexaramine's Modulation of the FGF15 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine, a potent and intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a significant modulator of metabolic pathways. Its therapeutic potential in metabolic diseases is largely attributed to its influence on the Fibroblast Growth Factor 15 (FGF15) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on the FGF15 axis. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] this compound is a synthetic, non-steroidal FXR agonist with high affinity and potency.[1] A distinguishing feature of this compound is its limited systemic absorption, which confines its primary activity to the gastrointestinal tract, thereby minimizing potential systemic side effects.[2] This gut-restricted action of this compound initiates a critical signaling cascade involving Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19.[3] The this compound-FXR-FGF15 axis represents a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

The this compound-FGF15 Signaling Pathway

The core mechanism of this compound's action involves the activation of FXR in the enterocytes of the distal ileum. This activation transcriptionally upregulates the expression of the Fgf15 gene.

Pathway Description:

-

Intestinal FXR Activation: Orally administered this compound binds to and activates FXR in the nuclei of ileal enterocytes.

-

FGF15 Gene Transcription: Activated FXR, as a heterodimer with the retinoid X receptor (RXR), binds to a specific FXR response element (FXRE) located in the second intron of the Fgf15 gene, thereby inducing its transcription.

-

FGF15 Secretion: The newly synthesized FGF15 protein is secreted from the enterocytes into the portal circulation.

-

Hepatic Receptor Binding: FGF15 travels to the liver and binds to its cognate receptor complex on the surface of hepatocytes. This complex consists of the FGF receptor 4 (FGFR4) and the co-receptor β-Klotho.

-

Downstream Signaling and CYP7A1 Repression: The binding of FGF15 to the FGFR4/β-Klotho complex initiates an intracellular signaling cascade, including the activation of the c-Jun N-terminal kinase (JNK) pathway. This signaling cascade ultimately leads to the repression of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase.

Quantitative Data on this compound's Effects

The administration of this compound leads to measurable changes in the components of the FGF15 signaling pathway. The following tables summarize the quantitative data from preclinical studies.

Table 1: Effect of this compound on FGF15 Expression and Protein Levels

| Parameter | Model System | Treatment | Outcome | Reference |

| FGF15 mRNA Expression | C57BL/6 Mice (Ileum) | This compound | Significant Increase | |

| Plasma FGF15 Protein | C57BL/6 Mice on Ethanol (B145695) Diet | This compound (100 mg/kg/day) | Increased Concentration | |

| Circulating FGF15 Protein | Mice | This compound | Increased Levels |

Table 2: Effect of this compound on Downstream Targets

| Parameter | Model System | Treatment | Outcome | Reference |

| Hepatic CYP7A1 Protein | C57BL/6 Mice on Ethanol Diet | This compound (100 mg/kg/day) | Suppressed Expression | |

| Hepatic CYP7A1 mRNA | Mice | Oral this compound | Suppressed Expression |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the effects of this compound on the FGF15 signaling pathway.

In Vivo this compound Administration in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Housing: Mice are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for specific procedures.

-

Diet: For studies on metabolic diseases, mice may be fed a high-fat diet or a specific diet to induce a particular pathology, such as the Lieber DeCarli ethanol diet for alcoholic liver disease models.

-

This compound Preparation and Administration: this compound is typically dissolved in a vehicle such as corn oil. A common dosage is 100 mg/kg of body weight, administered daily via oral gavage.

-

Control Group: A vehicle control group (e.g., corn oil alone) is essential for comparison.

Measurement of Plasma FGF15 Levels (ELISA)

-

Sample Collection: Blood is collected from mice via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 1,000 x g for 15 minutes at 4°C).

-

Assay Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used. A plate is pre-coated with an antibody specific to mouse FGF15.

-

Procedure:

-

Standards and plasma samples are added to the wells. FGF15 present in the samples binds to the immobilized antibody.

-

A biotinylated detection antibody specific for FGF15 is added, which binds to the captured FGF15.

-

Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, which reacts with HRP to produce a color change.

-

The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of FGF15 is proportional to the color intensity and is determined by comparison to a standard curve.

-

Analysis of Hepatic CYP7A1 Protein Expression (Western Blot)

-

Tissue Lysis: Liver tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for CYP7A1.

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

-

Data Analysis: The intensity of the bands corresponding to CYP7A1 is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) for FXR Binding

-

Cross-linking: Liver or intestinal tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: The tissue is lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for FXR, which binds to the FXR-DNA complexes. An IgG antibody is used as a negative control.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-FXR-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the FXR-DNA complexes are then eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the FXRE in the Fgf15 gene to determine the extent of FXR binding.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the FGF15 signaling pathway in vivo.

Conclusion

This compound's targeted activation of intestinal FXR and subsequent induction of the FGF15 signaling pathway provide a powerful mechanism for modulating hepatic bile acid synthesis and overall metabolic homeostasis. The intestine-restricted nature of this compound offers a significant advantage in minimizing systemic side effects, making it an attractive candidate for the treatment of metabolic diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this promising compound. Future investigations should focus on elucidating the full spectrum of FGF15's downstream effects and translating these preclinical findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Profound Influence of Fexaramine on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine, a potent and intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a significant modulator of gut microbiota composition and metabolic health. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the gut microbiome. It consolidates findings from key preclinical studies, presenting quantitative data on microbial shifts, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the gut-FXR-microbiota axis.

Introduction

The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines, where it plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] this compound is a synthetic, non-steroidal FXR agonist with high affinity and selectivity.[2] A key characteristic of this compound is its limited systemic absorption when administered orally, confining its activity predominantly to the intestinal tract.[3] This gut-restriction minimizes potential systemic side effects, making it an attractive therapeutic candidate.[2][4] Emerging evidence strongly suggests that the metabolic benefits of this compound are, in large part, mediated by its profound influence on the composition and function of the gut microbiota. This guide delves into the specifics of these microbial alterations and the underlying mechanisms.

This compound-Induced Alterations in Gut Microbiota Composition

This compound administration has been shown to induce significant shifts in the gut microbial landscape, particularly in the context of diet-induced obesity. These changes are associated with improved metabolic parameters.

Quantitative Analysis of Microbial Changes

The following tables summarize the key quantitative and qualitative changes in gut microbiota composition observed in preclinical models following this compound treatment.

Table 1: Impact of this compound on Bacterial Phyla

| Phylum | Diet Model | This compound Treatment Group | Control Group | Observed Change | Reference |

| Firmicutes/Bacteroidetes Ratio | High-Fat Diet | HF + FEX | HF | Reduced |

Table 2: Impact of this compound on Bacterial Genera

| Genus | Diet Model | This compound Treatment Group | Control Group | Observed Change | Reference |

| Lactobacillus sp. | High-Fat Diet | HF + FEX | HF | Increased | |

| Prevotella sp. | High-Fat Diet | HF + FEX | HF | Increased | |

| Escherichia | High-Fat Diet | HF + FEX | HF | Reduced | |

| Acetatifactor | Not Specified | FEX-treated | Vehicle | Increased | |

| Bacteroides | Not Specified | FEX-treated | Vehicle | Increased |

Note: HF - High-Fat Diet; FEX - this compound. The studies cited did not consistently provide specific percentage changes in relative abundance, hence the qualitative descriptions of change.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on the gut microbiota.

Animal Models and this compound Administration

-

Study Model: Three-month-old C57Bl/6 male mice are typically used.

-

Dietary Intervention: Mice are often fed a high-fat diet (e.g., 50% of energy from lipids) for a period of 12 weeks to induce a dysbiotic and obese phenotype, with a control group receiving a standard chow diet (e.g., 10% of energy from lipids).

-

This compound Treatment: Following the dietary intervention, a subgroup of mice is treated with this compound.

-

Dosage: A common dosage is 5 mg/kg body weight.

-

Administration: this compound is administered daily via orogastric gavage.

-

Duration: The treatment period is typically three weeks.

-

Gut Microbiota Analysis

-

Sample Collection: Fecal samples are collected from the animals before and after the treatment period.

-

DNA Extraction: Bacterial genomic DNA is extracted from the fecal samples using commercially available kits.

-

16S rRNA Gene Sequencing:

-

The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR).

-

The amplified products are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Data Analysis:

-

The raw sequencing reads are processed to remove low-quality reads and chimeras.

-

Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (typically 97%).

-

Taxonomic assignment is performed by comparing the OTU sequences to a reference database (e.g., Greengenes, SILVA).

-

Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample diversity, respectively.

-

Statistical analyses are performed to identify significant differences in the relative abundance of specific taxa between treatment and control groups.

-

Signaling Pathways and Mechanisms of Action

This compound's influence on the gut microbiota is intricately linked to the activation of intestinal FXR and the subsequent modulation of bile acid metabolism and downstream signaling cascades.

FXR-Mediated Signaling in the Intestine

Upon oral administration, this compound activates FXR in the enterocytes. This activation triggers a signaling cascade that leads to the transcription of target genes, including Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15 is then secreted into the portal circulation and travels to the liver, where it acts on the FGFR4/β-Klotho receptor complex to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Microbiota-Dependent Activation of TGR5 Signaling

A crucial aspect of this compound's action is its ability to reshape the gut microbiota in favor of bacteria that can produce secondary bile acids, such as lithocholic acid (LCA). Specifically, this compound treatment has been shown to increase the abundance of LCA-producing bacteria like Acetatifactor and Bacteroides. LCA is a potent agonist for the Takeda G-protein coupled receptor 5 (TGR5), which is co-expressed with FXR in enteroendocrine L-cells. Activation of TGR5 by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that improves glucose tolerance and insulin (B600854) sensitivity. This microbiota-dependent mechanism highlights a novel pathway through which this compound exerts its metabolic benefits.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on gut microbiota and metabolic outcomes.

Conclusion and Future Directions

This compound stands out as a promising therapeutic agent that leverages the gut-FXR-microbiota axis to confer metabolic benefits. Its ability to selectively modulate the gut microbiome, leading to an increase in beneficial bacterial species and the production of signaling molecules like LCA, underscores the critical role of gut bacteria in mediating the effects of FXR agonists. While preclinical studies have laid a strong foundation, further research is warranted. Future investigations should focus on elucidating the precise molecular mechanisms by which this compound alters microbial populations and how these changes translate to long-term metabolic improvements and safety in human subjects. The therapeutic potential of this compound and similar gut-restricted FXR agonists represents an exciting frontier in the development of novel treatments for metabolic diseases. There are currently no clinical trials planned for this compound in humans, and its use as a therapy for obesity is still a theoretical approach.

References

- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. a-novel-intestinal-restricted-fxr-agonist - Ask this paper | Bohrium [bohrium.com]

- 4. High Fat Diet Determines the Composition of the Murine Gut Microbiome Independently of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Fexaramine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1] Characterized by its predominantly intestine-restricted activity, this compound has become a valuable tool for elucidating the physiological roles of gut FXR activation.[2] This document provides a comprehensive technical overview of the in vitro methodologies used to characterize the activity of this compound, including its primary target engagement, downstream signaling effects, and potential off-target activities. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to guide researchers in the study of this compound and other FXR modulators.

This compound's Primary Target: Farnesoid X Receptor (FXR)

This compound was identified through combinatorial chemistry as a small molecule agonist for FXR with approximately 100-fold greater affinity than the natural ligand, chenodeoxycholic acid (CDCA).[1] Its primary mechanism of action is binding to the ligand-binding domain (LBD) of FXR, which induces a conformational change that facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[3] This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4]

Quantitative Analysis of this compound's Potency